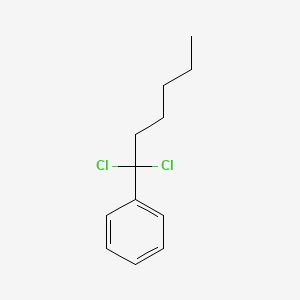
(1,1-Dichlorohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dichlorohexyl)benzene is an organic compound that features a benzene ring substituted with a 1,1-dichlorohexyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dichlorohexyl)benzene typically involves the alkylation of benzene with 1,1-dichlorohexane. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants and catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dichlorohexyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted by different electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Substitution: Products include halogenated or nitrated derivatives of this compound.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products include the corresponding hydrocarbon.
Scientific Research Applications
(1,1-Dichlorohexyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,1-Dichlorohexyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1,1-Dichloropropyl)benzene
- (1,1-Dichlorobutyl)benzene
- (1,1-Dichloropentyl)benzene
Uniqueness
(1,1-Dichlorohexyl)benzene is unique due to its specific chain length and the presence of two chlorine atoms on the same carbon. This structural feature influences its reactivity and the types of reactions it can undergo, distinguishing it from other similar compounds.
Properties
CAS No. |
115560-84-4 |
|---|---|
Molecular Formula |
C12H16Cl2 |
Molecular Weight |
231.16 g/mol |
IUPAC Name |
1,1-dichlorohexylbenzene |
InChI |
InChI=1S/C12H16Cl2/c1-2-3-7-10-12(13,14)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3 |
InChI Key |
HSXSUCNPFUEKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=CC=C1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















